molecular formula C24H14O10 B1627431 3,3',4,4'-Isophthaloydiphthalic acid CAS No. 23646-80-2

3,3',4,4'-Isophthaloydiphthalic acid

Cat. No.: B1627431
CAS No.: 23646-80-2
M. Wt: 462.4 g/mol
InChI Key: FOCQMELIWLXNGL-UHFFFAOYSA-N
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Description

3,3’,4,4’-Isophthaloydiphthalic acid is a chemical compound known for its unique structure and properties It is a tetracarboxylic acid derivative, which means it contains four carboxyl groups (-COOH) attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’-Isophthaloydiphthalic acid typically involves the reaction of isophthalic acid derivatives with appropriate reagents under controlled conditions. One common method is the oxidative coupling of isophthalic acid derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired tetracarboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 3,3’,4,4’-Isophthaloydiphthalic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’-Isophthaloydiphthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups into other functional groups such as alcohols or aldehydes.

    Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of 3,3’,4,4’-Isophthaloydiphthalic acid, such as esters, amides, and anhydrides. These derivatives are valuable intermediates in the synthesis of high-performance polymers and other advanced materials.

Scientific Research Applications

3,3’,4,4’-Isophthaloydiphthalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of high-performance polymers, such as polyimides and polyesters.

    Biology: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials with high thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of 3,3’,4,4’-Isophthaloydiphthalic acid involves its ability to interact with various molecular targets and pathways. The compound’s tetracarboxylic acid structure allows it to form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. These interactions can influence the properties and behavior of the resulting materials, such as their thermal stability, mechanical strength, and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    3,3’,4,4’-Biphenyltetracarboxylic acid: Similar in structure but with different substitution patterns on the biphenyl backbone.

    3,3’,4,4’-Oxydiphthalic anhydride: An anhydride derivative with similar applications in polymer synthesis.

    3,3’,4,4’-Biphenyldicarboxylic acid: Contains only two carboxyl groups, leading to different chemical properties and applications.

Uniqueness

3,3’,4,4’-Isophthaloydiphthalic acid is unique due to its tetracarboxylic acid structure, which provides multiple reactive sites for chemical modifications. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. Its ability to form strong hydrogen bonds and coordinate with metal ions also sets it apart from other similar compounds, making it a valuable building block in the development of advanced materials.

Properties

IUPAC Name

4-[3-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O10/c25-19(13-4-6-15(21(27)28)17(9-13)23(31)32)11-2-1-3-12(8-11)20(26)14-5-7-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQMELIWLXNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592606
Record name 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23646-80-2
Record name 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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